

Physical and chemical properties of 2,3,4-Trifluorophenyl isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,4-Trifluorophenyl isocyanate*

Cat. No.: B071263

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An In-depth Technical Guide to 2,3,4-Trifluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,3,4-Trifluorophenyl isocyanate** (CAS No. 190774-58-4). It is a valuable aryl fluorinated building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details its physicochemical characteristics, reactivity, and established applications, with a focus on its role in the synthesis of biologically active urea derivatives. Experimental protocols for its synthesis and the synthesis of derivative compounds are provided, alongside essential safety and handling information.

Chemical and Physical Properties

2,3,4-Trifluorophenyl isocyanate is a clear, colorless liquid at room temperature. Its trifluorinated phenyl ring significantly influences its electrophilicity and reactivity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2,3,4-Trifluorophenyl Isocyanate**[\[1\]](#)

Property	Value
CAS Number	190774-58-4
Molecular Formula	C ₇ H ₂ F ₃ NO
Molecular Weight	173.09 g/mol
Appearance	Clear colorless liquid
Boiling Point	43 °C at 4.5 mmHg
Density	1.432 g/mL at 25 °C
Refractive Index (n _{20/D})	1.478

Spectroscopic Data

While specific, detailed spectra for **2,3,4-Trifluorophenyl isocyanate** are not readily available in public databases, the expected characteristic spectroscopic features can be inferred from the analysis of similar compounds and general principles of spectroscopy.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the region of 2250–2285 cm⁻¹^[2]. Other bands corresponding to the aromatic C-H and C-F stretching and bending vibrations would also be expected.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to the protons on the trifluorinated phenyl ring. The specific chemical shifts and coupling patterns would be influenced by the fluorine substituents.
 - ¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the isocyanate carbon (-N=C=O) typically in the range of 120-130 ppm. The aromatic carbons will appear as multiple signals, with their chemical shifts and C-F coupling constants providing detailed structural information.

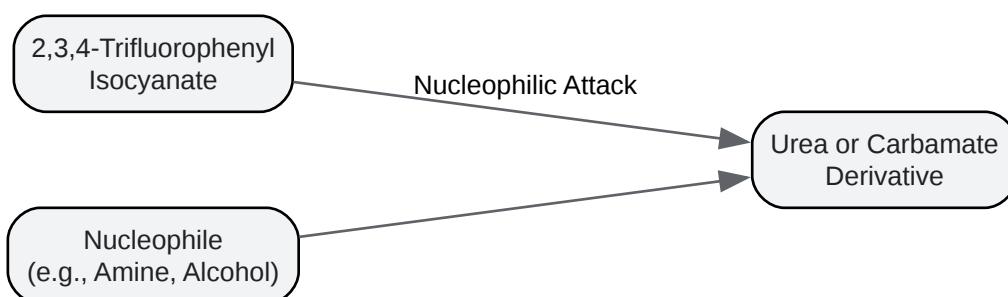
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isocyanate group and fragmentation of the aromatic ring.

Reactivity and Chemical Properties

The isocyanate functional group is highly electrophilic and readily reacts with a variety of nucleophiles. The trifluorophenyl group further enhances the electrophilicity of the isocyanate carbon, making **2,3,4-Trifluorophenyl isocyanate** a reactive building block.

Nucleophilic Addition Reactions

The primary mode of reactivity for **2,3,4-Trifluorophenyl isocyanate** is nucleophilic addition to the carbonyl carbon of the isocyanate group. This forms the basis for the synthesis of a wide range of derivatives.



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Caption: General reaction of **2,3,4-Trifluorophenyl isocyanate** with a nucleophile.

Common reactions include:

- Reaction with Amines: Forms substituted ureas. This is a rapid and often quantitative reaction.
- Reaction with Alcohols: Yields carbamate derivatives.
- Reaction with Water: Leads to the formation of an unstable carbamic acid, which decarboxylates to form the corresponding aniline (2,3,4-trifluoroaniline).

Synthesis and Purification

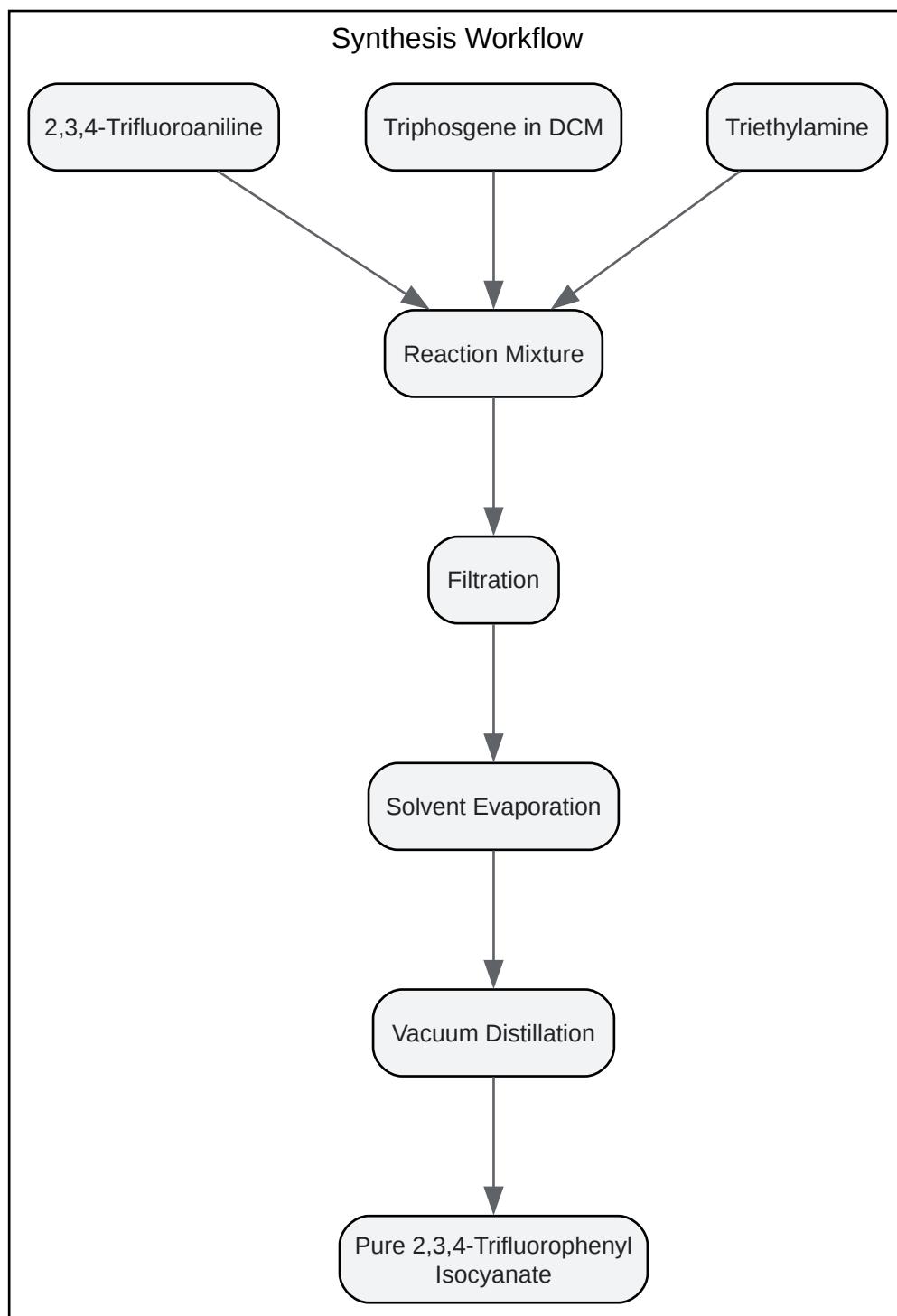
Synthesis

2,3,4-Trifluorophenyl isocyanate is typically synthesized from its corresponding aniline, 2,3,4-trifluoroaniline. The most common method involves phosgenation, where the aniline is treated with phosgene (COCl_2) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene is generally preferred due to its solid state and safer handling properties compared to gaseous phosgene[3][4].

A general procedure for the synthesis of an aryl isocyanate from the corresponding aniline using triphosgene is as follows:

Experimental Protocol: Synthesis of Aryl Isocyanate using Triphosgene[5]

- **Reaction Setup:** A solution of the aniline (e.g., 2,3,4-trifluoroaniline) in an inert solvent such as dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Triphosgene:** A solution of triphosgene (approximately 0.33 to 0.4 equivalents relative to the aniline) in the same solvent is added dropwise to the aniline solution at a controlled temperature, often at 0 °C or below.
- **Base Addition:** A non-nucleophilic base, such as triethylamine, is then added dropwise to the reaction mixture to neutralize the HCl generated during the reaction.
- **Reaction Monitoring:** The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aniline is consumed.
- **Workup and Purification:** Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude isocyanate can be purified by distillation under reduced pressure.



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Caption: A typical workflow for the synthesis of **2,3,4-Trifluorophenyl isocyanate**.

Purification

Purification of isocyanates is generally achieved by distillation, often under reduced pressure to prevent thermal decomposition[6]. It is crucial to use dry glassware and solvents as isocyanates are sensitive to moisture.

Applications in Drug Development

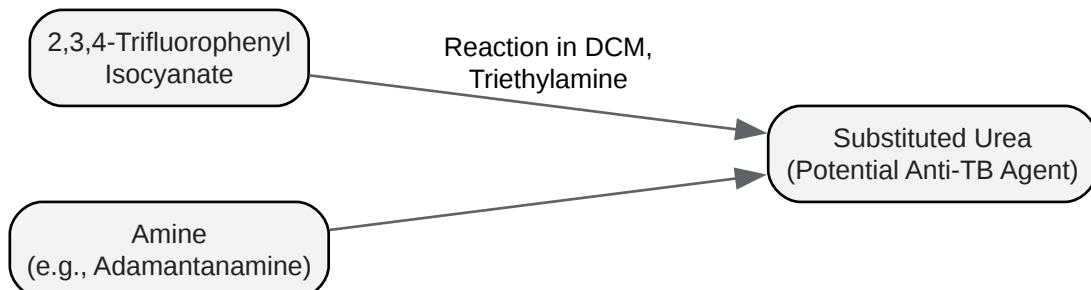
The primary application of **2,3,4-Trifluorophenyl isocyanate** in drug development lies in its use as a synthon for creating libraries of urea derivatives for screening against various biological targets. The trifluorophenyl moiety can impart desirable properties to a drug candidate, such as increased metabolic stability and enhanced binding affinity.

Synthesis of Anti-Tuberculosis Agents

Several studies have explored the synthesis of urea derivatives as potential anti-tuberculosis agents. The reaction of an appropriate amine with an isocyanate, such as **2,3,4-Trifluorophenyl isocyanate**, provides a straightforward method to generate these compounds[7][8].

Experimental Protocol: Synthesis of a Urea Derivative[7]

- Reactant Preparation: The desired amine is dissolved in an anhydrous solvent like dichloromethane.
- Isocyanate Addition: To this solution, **2,3,4-Trifluorophenyl isocyanate** is added, followed by the addition of a base such as triethylamine.
- Reaction: The mixture is stirred at room temperature overnight.
- Purification: The solvent is removed, and the resulting residue is purified by flash chromatography to yield the final urea product.



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Caption: Synthesis of a substituted urea from **2,3,4-Trifluorophenyl isocyanate**.

Potential as Kinase Inhibitors

Diaryl ureas are a well-established scaffold in the design of kinase inhibitors, with Sorafenib being a prominent example[9]. The structural features of **2,3,4-Trifluorophenyl isocyanate** make it an attractive building block for the synthesis of novel kinase inhibitors. The trifluorophenyl group can engage in specific interactions within the kinase active site, potentially leading to enhanced potency and selectivity[10][11].

Safety and Handling

Isocyanates are hazardous compounds and must be handled with appropriate safety precautions.

- **Toxicity:** **2,3,4-Trifluorophenyl isocyanate** is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause allergic skin reactions or asthma-like symptoms if inhaled[1].
- **Handling:** Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Respiratory protection may be necessary.
- **Storage:** Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere. It is sensitive to moisture.
- **Spills:** In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion

2,3,4-Trifluorophenyl isocyanate is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its trifluorinated aromatic ring offers unique electronic and steric properties that can be exploited in the design of novel bioactive molecules. While its primary documented application is in the synthesis of urea derivatives for anti-tuberculosis screening, its utility as a scaffold for kinase inhibitors and other therapeutic

agents warrants further investigation. Proper handling and safety precautions are paramount when working with this compound. This guide provides a foundational understanding of its properties and applications to aid researchers in its effective and safe utilization.

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- To cite this document: BenchChem. [Physical and chemical properties of 2,3,4-Trifluorophenyl isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071263#physical-and-chemical-properties-of-2-3-4-trifluorophenyl-isocyanate>]

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